4-Methylamino-d3 Antipyrine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylamino-d3 Antipyrine is a stable isotope-labeled compound, primarily used as a reference standard in pharmaceutical testing. It is a derivative of antipyrine, a well-known analgesic and antipyretic agent. The compound has a molecular formula of C12H12D3N3O and a molecular weight of 220.29. It is often utilized in research to study the metabolism and pharmacokinetics of antipyrine and its derivatives .
Mechanism of Action
Target of Action
The primary target of 4-Methylamino-d3 Antipyrine, an active metabolite of the non-opioid prodrug metamizole , is thought to be the cyclooxygenase enzymes (COX-1, COX-2, and COX-3) . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in mediating inflammation, pain, and fever .
Mode of Action
This compound acts primarily in the central nervous system (CNS), increasing the pain threshold by inhibiting the cyclooxygenase enzymes . This inhibition disrupts the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever .
Biochemical Pathways
In the gastrointestinal tract, dipyrone is first hydrolyzed to this compound, which is then absorbed and metabolized in the liver to the corresponding 4-aminoantipyrine (4-AA) and 4-formylamino-antipyrine (4-FAA) derivatives . Furthermore, the 4-AA undergoes an acylation reaction to afford the 4-acetylaminoantipyrine (4-AAA) . These metabolites are involved in the inhibition of prostaglandin E2 synthesis in the hypothalamus, thus having antipyretic and hypothermic properties .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by rapid hydrolysis to the active moiety, which has 85% bioavailability after oral administration in tablet form . It takes a short time to achieve maximal systemic concentrations (tmax of 1.2 to 2.0 hours) . The mean elimination half-life (t½) of this compound is 2.6 to 3.5 hours . Urinary excretion of these metabolites accounts for about 60% of the administered dose of dipyrone .
Result of Action
The administration of this compound and its metabolites have shown, in animal models of LPS and Tsv-induced fever, to be able to reach the central nervous system and inhibit the synthesis of prostaglandin E2 in the hypothalamus . This results in antipyretic and hypothermic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level in the gastrointestinal tract can affect the hydrolysis of dipyrone to this compound . Additionally, factors such as age, liver disease, and renal disease can influence the pharmacokinetics and pharmacodynamics of the compound .
Biochemical Analysis
Biochemical Properties
4-Methylamino-d3 Antipyrine is an active metabolite of Metamizole . Metamizole is a pyrazolone non-steroidal anti-inflammatory drug (NSAID) and inhibits COX . Metamizole is a nonopioid analgesic drug and can be used for pain and fever . This compound has analgesic, antipyretic, and relatively weak antiinflammatory properties .
Cellular Effects
This compound, at a concentration of 0.1 mM, inhibits the production of prostaglandin E2 (PGE2) induced by the calcium ionophore A23187 in isolated mouse peritoneal macrophages . This suggests that it can influence cell function by modulating cell signaling pathways and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of cyclooxygenase (COX) enzymes . This inhibition leads to a decrease in the production of prostaglandins, which are involved in pain and inflammation processes .
Temporal Effects in Laboratory Settings
The pharmacokinetics of this compound are characterized by rapid hydrolysis to the active moiety 4-Methylamino-antipyrine (MAA), which has 85% bioavailability after oral administration . It takes a short time to achieve maximal systemic concentrations . This suggests that the effects of this product on cellular function may change over time in laboratory settings.
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce LPS-induced pyrexia at doses of 60, 90, and 120 mg/kg . It also increases the paw withdrawal threshold in a rat model of carrageenan-induced hyperalgesia when administered at a dose of 160 µg/paw .
Metabolic Pathways
This compound is formed from Metamizole by non-enzymatic hydrolysis in the gastrointestinal tract . It is then absorbed and metabolized in the liver to the corresponding 4-aminoantipyrine (4-AA) and 4-formylamino-antipyrine (4-FAA) derivatives .
Transport and Distribution
Given its solubility in water , it is likely that it can be transported and distributed within cells and tissues via the bloodstream.
Subcellular Localization
Given its role as an inhibitor of COX enzymes , it is likely that it is localized in the cytoplasm where these enzymes are found.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylamino-d3 Antipyrine involves the introduction of deuterium atoms into the antipyrine molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Direct Synthesis: This involves the use of deuterated starting materials to synthesize the compound directly. For example, deuterated methylamine can be used to introduce the deuterium atoms into the antipyrine structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterium exchange reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve multiple steps, including purification and isolation of the compound to meet the required standards for pharmaceutical testing .
Chemical Reactions Analysis
Types of Reactions
4-Methylamino-d3 Antipyrine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
4-Methylamino-d3 Antipyrine has a wide range of scientific research applications, including:
Pharmacokinetics and Metabolism Studies: It is used to study the metabolism and pharmacokinetics of antipyrine and its derivatives in biological systems.
Analytical Chemistry: The compound serves as a reference standard in analytical methods, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Drug Development: It is used in the development and testing of new pharmaceutical compounds, particularly in understanding the metabolic pathways and interactions of drugs.
Biomedical Research: The compound is utilized in various biomedical research studies to investigate its effects on biological systems and its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
4-Methylaminoantipyrine: A non-deuterated analog of 4-Methylamino-d3 Antipyrine, used in similar research applications.
4-Aminoantipyrine: Another derivative of antipyrine, commonly used in biochemical assays and research studies.
4-Acetylaminoantipyrine: A metabolite of antipyrine, used in pharmacokinetic and metabolic studies.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it a valuable tool in research involving isotopic labeling. The deuterium atoms provide distinct advantages in analytical studies, such as improved sensitivity and resolution in mass spectrometry and NMR spectroscopy. This uniqueness makes it an essential compound in various scientific research applications .
Properties
CAS No. |
1246820-06-3 |
---|---|
Molecular Formula |
C12H15N3O |
Molecular Weight |
220.29 |
IUPAC Name |
1,5-dimethyl-2-phenyl-4-(trideuteriomethylamino)pyrazol-3-one |
InChI |
InChI=1S/C12H15N3O/c1-9-11(13-2)12(16)15(14(9)3)10-7-5-4-6-8-10/h4-8,13H,1-3H3/i2D3 |
InChI Key |
JILCEWWZTBBOFS-BMSJAHLVSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC |
Synonyms |
1,2-Dihydro-1,5-dimethyl-4-(methylamino-d3)-2-phenyl-3H-pyrazol-3-one; 4-Methylaminophenazone-d3; 4-Monomethylaminoantipyrine-d3; N-(Methyl-d3)-4-aminoantipyrine; Noramidopyrine-d3; Noraminopyrine-d3; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.